Product packaging for (2-Bromophenyl)(4-butylphenyl)methanol(Cat. No.:)

(2-Bromophenyl)(4-butylphenyl)methanol

Cat. No.: B7862168
M. Wt: 319.2 g/mol
InChI Key: YPZMVIMKVSWDPI-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(4-butylphenyl)methanol is a brominated triarylmethanol derivative of interest in advanced organic synthesis and materials science. Compounds within this chemical class often serve as key intermediates for the construction of more complex molecular architectures. The presence of the bromine atom offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the creation of novel extended aromatic systems. The butylphenyl and methanol functional groups contribute to the molecule's overall hydrophobicity and potential for hydrogen bonding, which can be exploited in the design of ligands or supramolecular assemblies. This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to consult the current safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19BrO B7862168 (2-Bromophenyl)(4-butylphenyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromophenyl)-(4-butylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18/h4-5,7-12,17,19H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZMVIMKVSWDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromophenyl 4 Butylphenyl Methanol and Its Analogues

Classical Approaches to Diarylcarbinol Formation

The addition of organometallic reagents to carbonyl compounds stands as a primary method for the construction of alcohols. pressbooks.pub In the context of diarylcarbinol synthesis, Grignard and organolithium reagents are paramount, offering powerful nucleophilic carbon sources that readily react with aldehydes and ketones. masterorganicchemistry.commasterorganicchemistry.com

Grignard Reagent Addition to Substituted Benzaldehydes/Ketones

The Grignard reaction, discovered by Victor Grignard, is a robust and widely utilized method for forming carbon-carbon bonds. masterorganicchemistry.com It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbonyl carbon of an aldehyde or ketone. pressbooks.pub The reaction proceeds via a nucleophilic addition mechanism, forming a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the desired alcohol. For the synthesis of (2-Bromophenyl)(4-butylphenyl)methanol, two primary retrosynthetic disconnections are possible, leading to two distinct Grignard reaction pathways.

In this approach, the Grignard reagent is prepared from 1-bromo-4-butylbenzene (B1268048) and magnesium turnings. This organometallic species then acts as the nucleophile, attacking the carbonyl carbon of 2-bromobenzaldehyde (B122850).

Hypothetical Research Findings:

A laboratory investigation into this specific transformation would likely involve the slow addition of a solution of 2-bromobenzaldehyde in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to a freshly prepared solution of (4-butylphenyl)magnesium bromide at a reduced temperature, typically 0 °C, to control the exothermic reaction. The reaction would be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent by atmospheric moisture and oxygen. After the addition is complete, the reaction mixture would be allowed to warm to room temperature and stirred for a period to ensure complete conversion. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride, which protonates the intermediate magnesium alkoxide to form the final alcohol product. Extraction with an organic solvent followed by purification, commonly via column chromatography on silica (B1680970) gel, would yield the this compound.

Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound via Grignard Addition of (4-butylphenyl)magnesium Bromide to 2-Bromobenzaldehyde

ParameterValue
Reactant 1 2-Bromobenzaldehyde
Reactant 2 (4-butylphenyl)magnesium Bromide
Solvent Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Saturated aq. NH4Cl
Purification Silica Gel Chromatography
Hypothetical Yield 75-85%

Alternatively, the roles of the reactants can be reversed. Here, (2-Bromophenyl)magnesium bromide is prepared from 1-bromo-2-iodobenzene (B155775) or 1,2-dibromobenzene (B107964) and magnesium. This Grignard reagent then adds to 4-butylbenzaldehyde (B75662) to form the target diarylcarbinol.

Hypothetical Research Findings:

The experimental setup for this route would be analogous to the one previously described. A solution of 4-butylbenzaldehyde in anhydrous THF would be added dropwise to the (2-Bromophenyl)magnesium bromide solution at 0 °C under an inert atmosphere. The Grignard reagent itself would be formed by the reaction of an appropriate 2-bromophenyl halide with magnesium turnings, often with a crystal of iodine to initiate the reaction. Following the addition of the aldehyde, the mixture would be stirred at room temperature to drive the reaction to completion. The workup and purification procedures would be similar, involving quenching with aqueous ammonium chloride, extraction, and chromatographic separation to isolate the pure this compound. The choice between this pathway and the one described in 2.1.1.1 might be influenced by the commercial availability and cost of the starting materials.

Table 2: Hypothetical Reaction Parameters for the Synthesis of this compound via Grignard Addition of (2-Bromophenyl)magnesium Bromide to 4-Butylbenzaldehyde

ParameterValue
Reactant 1 4-Butylbenzaldehyde
Reactant 2 (2-Bromophenyl)magnesium Bromide
Solvent Diethyl Ether
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Saturated aq. NH4Cl
Purification Silica Gel Chromatography
Hypothetical Yield 70-80%

Organolithium Addition Strategies

Organolithium reagents are another class of powerful organometallic nucleophiles used in the synthesis of alcohols. masterorganicchemistry.com They are generally more reactive than their Grignard counterparts and are prepared by the reaction of an organohalide with lithium metal or through metal-halogen exchange.

In this synthetic route, 2-bromophenyllithium is generated in situ, typically by reacting 1,2-dibromobenzene or 2-bromoiodobenzene with a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) via a lithium-halogen exchange. The resulting highly reactive 2-bromophenyllithium then readily adds to 4-butylbenzaldehyde.

Hypothetical Research Findings:

A typical laboratory procedure would involve dissolving 1,2-dibromobenzene in an anhydrous ethereal solvent like THF and cooling the solution to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes would then be added dropwise, leading to the formation of 2-bromophenyllithium. After a short stirring period at this low temperature, a solution of 4-butylbenzaldehyde in THF would be added. The reaction is usually very rapid. The mixture is then quenched at low temperature with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. Standard extractive workup and purification by column chromatography would afford the desired diarylcarbinol. The high reactivity of organolithium reagents often leads to cleaner reactions and high yields, but requires stricter control of reaction conditions, particularly temperature.

Table 3: Hypothetical Reaction Parameters for the Synthesis of this compound via Organolithium Addition of 2-Bromophenyllithium to 4-Butylbenzaldehyde

ParameterValue
Reactant 1 4-Butylbenzaldehyde
Reactant 2 2-Bromophenyllithium
Solvent Tetrahydrofuran (THF)
Reaction Temperature -78 °C to Room Temperature
Reaction Time 1-2 hours
Work-up Saturated aq. NH4Cl
Purification Silica Gel Chromatography
Hypothetical Yield 80-90%

The complementary organolithium approach involves the generation of (4-butylphenyl)lithium from 1-bromo-4-butylbenzene and its subsequent reaction with 2-bromobenzaldehyde. The (4-butylphenyl)lithium can be prepared either by direct reaction with lithium metal or via lithium-halogen exchange with an alkyllithium reagent like n-butyllithium.

Hypothetical Research Findings:

The synthesis would commence with the preparation of (4-butylphenyl)lithium. For instance, 1-bromo-4-butylbenzene would be treated with two equivalents of lithium metal in an anhydrous solvent like diethyl ether or THF. Once the formation of the organolithium reagent is complete, the solution would be cooled (e.g., to -78 °C), and a solution of 2-bromobenzaldehyde in the same solvent would be added slowly. The reaction is expected to proceed efficiently at this low temperature. After an appropriate reaction time, the mixture is quenched with aqueous ammonium chloride and worked up in the usual manner. Purification by column chromatography would provide the final product, this compound. This route, similar to the other organolithium strategy, is likely to be high-yielding but demands careful execution due to the reactivity of the organometallic intermediate.

Table 4: Hypothetical Reaction Parameters for the Synthesis of this compound via Organolithium Addition of (4-Butylphenyl)lithium to 2-Bromobenzaldehyde

ParameterValue
Reactant 1 2-Bromobenzaldehyde
Reactant 2 (4-Butylphenyl)lithium
Solvent Tetrahydrofuran (THF)
Reaction Temperature -78 °C to Room Temperature
Reaction Time 1-2 hours
Work-up Saturated aq. NH4Cl
Purification Silica Gel Chromatography
Hypothetical Yield 85-95%

Friedel-Crafts Type Acylation Followed by Reduction

A well-established and highly effective method for the synthesis of this compound involves a two-step process. The first step is a Friedel-Crafts acylation to construct the diaryl ketone skeleton, which is subsequently reduced to the target diarylmethanol.

Acylation to Form (2-Bromophenyl)(4-butylphenyl)methanone Precursors.

The synthesis of the key intermediate, (2-bromophenyl)(4-butylphenyl)methanone, is achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of 4-butylbenzene with 2-bromobenzoyl chloride. The reaction is typically catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being a common choice. rsc.orgresearchgate.net

In this process, the Lewis acid activates the 2-bromobenzoyl chloride, forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich 4-butylbenzene ring. The n-butyl group is an ortho, para-directing activator; therefore, the acylation predominantly occurs at the para-position relative to the butyl group, leading to the desired 4-substituted product with high regioselectivity. pressbooks.pub The reaction is typically conducted in an inert solvent, such as dichloromethane (B109758) or carbon disulfide, at controlled temperatures to minimize side reactions.

The general reaction scheme is as follows: Scheme 1: Friedel-Crafts Acylation to form (2-bromophenyl)(4-butylphenyl)methanone.

Scheme 1: Friedel-Crafts Acylation
Reactant 1Reactant 2CatalystProductRef.
4-Butylbenzene2-Bromobenzoyl chlorideAlCl₃(2-Bromophenyl)(4-butylphenyl)methanone researchgate.netpressbooks.pub
Reduction of (2-Bromophenyl)(4-butylphenyl)methanone to the Methanol (B129727).

The second step in this synthetic sequence is the reduction of the carbonyl group in (2-bromophenyl)(4-butylphenyl)methanone to a hydroxyl group, yielding the final product, this compound. This transformation is reliably accomplished using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comumn.edu

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the electrophilic carbonyl carbon of the ketone. pressbooks.pubyoutube.com This step forms a tetrahedral alkoxide intermediate. A subsequent workup with a protic solvent, typically methanol or ethanol (B145695) which are often used as the reaction solvent, protonates the alkoxide to give the final secondary alcohol product. umn.edursc.org This method is highly efficient and chemoselective, as NaBH₄ does not typically reduce the aryl bromide functionality under these conditions. masterorganicchemistry.com

The general reaction scheme is as follows: Scheme 2: Reduction of the methanone (B1245722) to the target methanol.

Scheme 2: Reduction of Methanone
Ketone PrecursorReducing AgentSolventProductRef.
(2-Bromophenyl)(4-butylphenyl)methanoneSodium Borohydride (NaBH₄)Methanol/EthanolThis compound masterorganicchemistry.comrsc.org

Advanced Synthetic Transformations for Analogues

To generate a library of structurally related compounds, advanced synthetic methods like palladium-catalyzed cross-coupling reactions are employed. These reactions offer a modular approach to building complex diarylmethanol scaffolds by forming new carbon-carbon bonds.

Cross-Coupling Reactions for Diarylmethanol Scaffolds

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl and diaryl compounds, which are precursors to diarylmethanols. This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like an arylboronic acid) with an organohalide. nih.gov

For synthesizing analogues of this compound, one could envision a strategy where a diarylmethyl carbonate acts as the electrophilic partner coupling with an arylboronic acid. nih.gov This approach allows for the direct formation of a triarylmethane scaffold, which can be a related structure, or the methodology can be adapted to build the core diaryl structure. The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand such as 1,5-bis(diphenylphosphino)pentane (B1273038) (DPPPent). nih.gov

A generalized scheme for such a transformation is presented below: Scheme 3: Suzuki-Miyaura coupling for diaryl scaffold synthesis.

Scheme 3: Suzuki-Miyaura Coupling
ElectrophileNucleophileCatalyst SystemProduct TypeRef.
Diarylmethyl CarbonateArylboronic Acid[Pd(η³-C₃H₅)Cl]₂ / DPPPentTriarylmethane nih.gov
Diarylmethyl PentafluorobenzoateArylboronic Acid(IPr)Pd(0)Triarylmethane nih.gov

The Negishi coupling provides another versatile route for C-C bond formation, utilizing organozinc reagents as the nucleophilic partner. youtube.com These reactions are known for their high functional group tolerance and reactivity. nih.gov In the context of synthesizing diarylmethanol analogues, a Negishi coupling could involve the reaction of an arylzinc halide with a substituted benzoyl chloride (an acylative coupling) or with a benzyl (B1604629) halide. rsc.orgmdpi.com

Recent advancements have shown that catalysts based on first-row transition metals, such as cobalt, can also effectively promote Negishi cross-coupling reactions to form diarylmethanes. nih.govnih.govresearchgate.net For example, benzylzinc bromide can be coupled with various aryl halides using a simple cobalt(II) bromide catalyst in a solvent like N,N-dimethylacetamide (DMAc). nih.gov This method avoids the use of more expensive palladium catalysts and offers comparable yields.

A generalized scheme for a Negishi-type transformation is shown below: Scheme 4: Negishi coupling for diarylmethane scaffold synthesis.

Scheme 4: Negishi Coupling
ElectrophileNucleophileCatalyst SystemProduct TypeRef.
Aryl HalideBenzylzinc BromideCoBr₂ / DMAcDiarylmethane nih.govresearchgate.net
Aryl Bromidesec-Alkylzinc HalidePd(OAc)₂ / CPhosAryl-Alkyl organic-chemistry.orgmit.edu
Cinnamoyl ChlorideArylzinc IodidePd(OAc)₂ / SPhosChalcone mdpi.com

C-H Functionalization Strategies for Aromatic Scaffolds

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. One notable advancement in the synthesis of diarylmethanol skeletons is a samarium/copper-mediated sequential three-component C-H functionalization reaction. researchgate.net

This one-pot strategy allows for the construction of diarylmethanol esters from a halobenzene, an ester, and N,N-dimethylformamide (DMF). researchgate.net The reaction proceeds under mild conditions and demonstrates that a catalytic amount of copper(I) iodide (CuI), typically 10 mol%, is sufficient to facilitate the reductive coupling. researchgate.net The proposed mechanism, while not fully elucidated, is thought to involve the formylation of the aryl halide followed by a coupling of two formylated intermediates with the ester. researchgate.net The influence of substituents on the aromatic ring has been observed to affect the reaction outcome, with both electronic and steric factors playing a significant role. researchgate.net

While a specific example for the synthesis of this compound using this method is not detailed, the general applicability of this C-H functionalization approach to various halobenzenes suggests its potential for producing a wide array of diarylmethanol derivatives.

A general representation of this type of reaction is the palladium-catalyzed addition of arylboroxines to aldehydes. For instance, the synthesis of an analogous compound, (4-Bromophenyl)(2-methylphenyl)methanol, was achieved by reacting an aldehyde with an arylboroxine in the presence of a palladium catalyst and a base like potassium phosphate (B84403) (K₃PO₄) in toluene (B28343) at elevated temperatures. chemicalbook.com

Table 1: Representative C-H Functionalization Approach for Diarylmethanol Synthesis

Parameter Condition
Catalyst System Samarium (Sm) and Copper(I) Iodide (CuI)
Reactants Halobenzene, Ester, N,N-dimethylformamide (DMF)
Key Feature Direct functionalization of halobenzene
Catalyst Loading ~10 mol% CuI

| Reaction Conditions | Mild |

Photochemical Routes to Diarylmethanols (if applicable to the compound's structure)

Photochemical methods, which utilize light to initiate chemical reactions, offer unique pathways for the synthesis of complex organic molecules, often under mild conditions. youtube.com Flow photochemistry, in particular, has gained traction as it allows for precise control over reaction parameters such as irradiation time and light intensity, leading to improved yields and selectivity. youtube.com These techniques are particularly advantageous for the synthesis of active pharmaceutical ingredients (APIs). youtube.com

Visible light photocatalysis, often used in conjunction with LED technology, enables wavelength-specific irradiation, which can be crucial for sensitive substrates. youtube.com This approach is compatible with other catalytic systems, such as organocatalysis and earth-abundant metal catalysts, expanding the scope of possible transformations. youtube.com

While the direct application of photochemical routes for the synthesis of this compound is not prominently documented in the literature, the principles of photochemistry suggest potential applicability. For instance, photo-induced reactions could potentially be designed to form the key carbon-carbon bond between the two aryl rings. The design and synthesis of photochromic diarylethene-based linkers for metal-organic frameworks demonstrate the utility of photochemical reactions in creating complex diaryl structures. rsc.org However, specific protocols for the target molecule remain an area for further research and development.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound and its intermediates relies on effective purification and isolation techniques to remove unreacted starting materials, catalysts, and byproducts.

Chromatographic Purification Methods

Chromatography is a fundamental technique for the separation and purification of chemical compounds. nih.gov The principle of chromatography involves the differential partitioning of components of a mixture between a stationary phase and a mobile phase. libretexts.org

High-Performance Liquid Chromatography (HPLC): This is a highly efficient method for purifying diarylmethanols. nih.gov A solution of the crude product is injected into a column packed with a stationary phase (e.g., silica gel). A solvent or a mixture of solvents (the mobile phase) is then pumped through the column under high pressure. nih.gov The components of the mixture separate based on their affinity for the stationary and mobile phases. For diarylmethanols, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The fractions containing the pure product are collected as they elute from the column.

Column Chromatography: A general procedure for the purification of a similar compound, (4-Bromophenyl)(2-methylphenyl)methanol, involves column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:10 v/v) as the eluent. chemicalbook.com For another related compound, (3-Bromo-4-methylphenyl)methanol, column chromatography was also employed to yield the purified product as a yellow oil. chemicalbook.com

Table 2: Typical Chromatographic Conditions for Diarylmethanol Purification

Parameter Details
Technique Column Chromatography / HPLC
Stationary Phase Silica Gel
Mobile Phase (Eluent) Ethyl Acetate / Hexane mixture (e.g., 1:10 v/v) chemicalbook.com

| Detection | UV detector or Thin Layer Chromatography (TLC) |

Recrystallization and Crystallization Protocols

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid product is dissolved in a minimal amount of a hot solvent in which the impurities are either highly soluble or insoluble. Upon cooling, the desired compound crystallizes out, leaving the impurities in the solution.

For the purification of diarylmethanols, a suitable solvent system would need to be determined empirically. This would typically involve a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

In some cases, if the product is a liquid at room temperature, distillation under reduced pressure can be an effective purification method. For example, the purification of 3-bromo-4-methylbenzyl alcohol, a related benzyl alcohol, was achieved by distillation under reduced pressure (0.8 mbar) at 90 °C. chemicalbook.com

The choice between chromatography and recrystallization often depends on the nature of the impurities and the physical state of the product. Often, a combination of both techniques is employed to achieve high purity.

Stereochemical Aspects and Asymmetric Synthesis of 2 Bromophenyl 4 Butylphenyl Methanol

Chirality in Diarylcarbinols: The Methanol (B129727) Carbon Stereocenter

The central carbon atom in (2-Bromophenyl)(4-butylphenyl)methanol, which is bonded to a hydrogen, a hydroxyl group, a 2-bromophenyl group, and a 4-butylphenyl group, is a stereocenter. This is because it is attached to four different substituents, making the molecule chiral.

Due to the presence of a single stereocenter, this compound exists as a pair of enantiomers. These are non-superimposable mirror images of each other, designated as (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules. In the absence of any chiral influence during its synthesis, the compound would be produced as a racemic mixture, containing equal amounts of both enantiomers. The compound does not have any other stereocenters, and therefore, diastereomers are not possible.

Enantioselective Synthesis Strategies

The primary route to obtaining enantiomerically enriched or pure this compound would involve the asymmetric reduction of its corresponding prochiral ketone, (2-Bromophenyl)(4-butylphenyl)methanone. A prochiral ketone has a carbonyl group flanked by two different substituents, and the two faces of the ketone are stereochemically distinct. Enantioselective synthesis aims to add a hydride to one of these faces preferentially.

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), is a powerful method for the enantioselective reduction of prochiral ketones. These enzymes, often derived from microorganisms like yeast or bacteria, can exhibit high levels of stereoselectivity, yielding chiral alcohols with high enantiomeric excess (ee). The reaction typically employs a cofactor, such as NADPH or NADH, which provides the hydride for the reduction. The enzyme's active site creates a chiral environment that directs the hydride transfer to a specific face of the ketone.

No specific studies utilizing enzymes for the reduction of (2-Bromophenyl)(4-butylphenyl)methanone have been reported.

Catalytic asymmetric hydrogenation is another key technology for producing enantiomerically pure alcohols. This method involves the use of a chiral transition metal catalyst, often based on rhodium, ruthenium, or iridium, in the presence of hydrogen gas. The catalyst, which contains a chiral ligand, coordinates to the ketone and facilitates the stereoselective addition of hydrogen across the carbonyl double bond.

There is no documented application of catalytic asymmetric hydrogenation for the synthesis of this compound.

This approach involves the use of a stoichiometric or catalytic amount of a chiral ligand in conjunction with a reducing agent, such as a borane (B79455) or an aluminum hydride. The chiral ligand complexes with the reducing agent, creating a chiral environment that directs the hydride delivery to one of the prochiral faces of the ketone. Famous examples of such systems include the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst.

Specific research on the use of chiral ligand-mediated reductions for (2-Bromophenyl)(4-butylphenyl)methanone is not available in the scientific literature.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.org In this approach, an achiral substrate is covalently bonded to a chiral auxiliary, a stereogenic group that directs the subsequent reaction to proceed with a high degree of diastereoselectivity. wikipedia.orgscielo.org.mx After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org

For the synthesis of this compound, a potential strategy would involve the attachment of a chiral auxiliary to either the 2-bromobenzaldehyde (B122850) or the 4-butylphenyl precursor. For instance, an achiral aldehyde can be converted into a chiral acetal (B89532) or imine using a chiral diol or amine as the auxiliary. The subsequent addition of the Grignard reagent, 4-butylphenylmagnesium bromide, would then proceed with a facial bias imposed by the chiral auxiliary, leading to the formation of one diastereomer in excess. Finally, removal of the auxiliary would yield the enantiomerically enriched this compound.

Several types of chiral auxiliaries have been successfully employed in the asymmetric synthesis of diarylmethanols and related compounds. These include oxazolidinones, camphor-derived auxiliaries, and sulfur-based auxiliaries derived from amino acids. scielo.org.mxnih.gov The choice of auxiliary can be critical, as its structure influences the degree of stereocontrol. For example, sulfur-based chiral auxiliaries have been shown to provide high levels of diastereoselectivity in aldol (B89426) and Michael addition reactions. scielo.org.mx

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryType of ReactionTypical Diastereomeric Excess (d.e.)Reference
Evans' OxazolidinonesAldol Addition>95% wikipedia.org
CamphorsultamMichael Addition>90% wikipedia.org
Sulfur-based ThiazolidinethionesAldol AdditionHigh scielo.org.mx
PseudoephenamineAlkylationHighN/A

This table presents generalized data for the application of these auxiliaries in relevant reaction types and is not specific to the synthesis of this compound.

Chiral Catalyst-Enabled Grignard Additions

An alternative and often more atom-economical approach to asymmetric synthesis is the use of a chiral catalyst. In this method, a small amount of a chiral ligand coordinates to the metal of the organometallic reagent, such as a Grignard reagent, to form a chiral complex. This complex then reacts with the substrate, in this case, 2-bromobenzaldehyde, to selectively produce one enantiomer of the product alcohol. acs.org The catalyst is regenerated in the reaction cycle, allowing for the use of substoichiometric quantities. acs.org

The enantioselective addition of organometallic reagents to carbonyl compounds is a powerful tool for the synthesis of chiral alcohols. mmu.ac.uk For the synthesis of this compound, this would involve the reaction of 4-butylphenylmagnesium bromide with 2-bromobenzaldehyde in the presence of a chiral catalyst. masterorganicchemistry.commasterorganicchemistry.com A variety of chiral ligands, often amino alcohols or phosphoramides, have been developed for this purpose. mdpi.comdntb.gov.ua These ligands coordinate to the magnesium atom of the Grignard reagent, creating a chiral environment that directs the nucleophilic attack on the aldehyde from a specific face. mdpi.com

One of the challenges in catalytic Grignard additions is the high reactivity of the Grignard reagent, which can lead to a significant uncatalyzed background reaction, resulting in a racemic product. mmu.ac.uk To overcome this, strategies such as using in situ generated organozinc reagents from Grignard reagents have been developed. rsc.orgnih.gov Additionally, the use of additives like tetraethylethylenediamine (TEEDA) can suppress the background reaction and enhance enantioselectivity. nih.govnih.gov

Table 2: Chiral Ligands for Asymmetric Arylation of Aldehydes

Chiral LigandMetal/ReagentTypical Enantiomeric Excess (e.e.)Reference
Chiral Amino AlcoholsDialkylzinc>90% nih.govnih.gov
Chiral PhosphoramideOrganozincHigh dntb.gov.uarsc.org
Diastereomeric Aziridine CarbinolsDialkylzinc>90% organic-chemistry.orgacs.org
γ-Amino ThiolDialkylzinc95 to >99.5% figshare.comacs.org

This table provides examples of ligand classes that have been successful in the asymmetric arylation of aldehydes to form chiral diarylmethanols and is not exhaustive.

Stereospecific and Stereoselective Reactions in Related Systems

The principles of stereospecificity and stereoselectivity are fundamental to understanding and controlling the stereochemical outcome of reactions involving chiral molecules like this compound.

Control of Stereochemistry in Substitutions and Additions

The functionalization of the hydroxyl group of this compound or reactions at adjacent positions can proceed with varying degrees of stereochemical control. For instance, a nucleophilic substitution at the carbinol center, if it were to proceed through an S_N2 mechanism, would result in an inversion of configuration, a stereospecific outcome. Conversely, an S_N1 reaction would likely lead to racemization.

In the context of additions to a prochiral derivative of the molecule, such as the corresponding ketone, (2-bromophenyl)(4-butylphenyl)methanone, the stereochemical outcome would be determined by the facial selectivity of the nucleophilic attack. A stereoselective reaction would favor the formation of one diastereomer over the other.

Diastereoselective Pathways in Functionalization

If this compound is used as a chiral starting material, its existing stereocenter can influence the stereochemistry of a newly formed stereocenter in a process known as diastereoselective functionalization. For example, the oxidation of a benzylic C-H bond on the 4-butylphenyl group could potentially create a new chiral center. acs.org The presence of the chiral carbinol center could direct the approach of the oxidizing agent, leading to the preferential formation of one diastereomer.

Similarly, reactions involving the derivatization of the alcohol, followed by further transformations, can be influenced by the initial stereochemistry. For example, the diastereoselective construction of homoallylic alcohols can be achieved through nickel-catalyzed coupling of dienes and aldehydes. nih.gov

Resolution of Racemic Mixtures

When a chiral compound is synthesized without the use of chiral control, it is typically formed as a racemic mixture, an equal mixture of both enantiomers. libretexts.org The separation of these enantiomers, a process known as resolution, is often necessary to obtain the desired biologically active compound. libretexts.org

Classical Resolution by Diastereomeric Salt Formation

A widely used method for the resolution of racemic alcohols is classical resolution via the formation of diastereomeric salts. wikipedia.org This technique relies on the principle that while enantiomers have identical physical properties, diastereomers have different physical properties, including solubility. libretexts.org

The process for resolving racemic this compound would involve the following steps:

Derivatization: The racemic alcohol is first reacted with a chiral resolving agent to form a mixture of diastereomers. Since alcohols are not acidic or basic enough to form salts directly, they are often converted into a derivative containing a carboxylic acid or an amine functionality. A common approach is to react the alcohol with a cyclic anhydride (B1165640), such as phthalic anhydride or succinic anhydride, to form a half-ester, which has a free carboxylic acid group. libretexts.org

Salt Formation: The resulting racemic mixture of carboxylic acid half-esters is then treated with a single enantiomer of a chiral base (a resolving agent), such as brucine, strychnine, or a chiral amine like (R)- or (S)-1-phenylethylamine. libretexts.org This reaction forms a mixture of two diastereomeric salts.

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent. unchainedlabs.com This allows for the separation of the less soluble diastereomer by filtration.

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with an acid to protonate the carboxylate and liberate the enantiomerically enriched half-ester. Subsequent hydrolysis of the ester linkage yields the resolved this compound.

The choice of resolving agent and solvent system is crucial for a successful resolution and often requires empirical screening to find the optimal conditions. unchainedlabs.comresearchgate.net

Table 3: Common Resolving Agents for Chiral Alcohols (via Half-Esters)

Resolving AgentTypeComplementary Functional GroupReference
BrucineChiral BaseCarboxylic Acid libretexts.org
StrychnineChiral BaseCarboxylic Acid libretexts.org
(R)- or (S)-1-PhenylethylamineChiral BaseCarboxylic Acid wikipedia.org
CinchonidineChiral BaseCarboxylic Acid researchgate.net
(+)-DehydroabietylamineChiral BaseCarboxylic Acid researchgate.net

This table lists common resolving agents used for the resolution of racemic acids, which can be applied to the half-esters of chiral alcohols.

Chiral Chromatography for Enantiomeric Separation

The resolution of enantiomers is a critical step in the characterization and utilization of chiral compounds like this compound. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is the most prevalent and effective technique for the analytical and preparative separation of enantiomers. nih.govambeed.com The principle of this method lies in the differential interaction between the individual enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, consequently, separation. ambeed.com

For diarylmethanols, including those with halogen and alkyl substitutions such as this compound, polysaccharide-based CSPs have demonstrated broad applicability and high success rates in achieving enantioseparation. nih.govresearchgate.net These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) gel support, offer a combination of interaction modes, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which are essential for chiral recognition. researchgate.net

The choice of mobile phase is crucial and is typically a mixture of a non-polar alkane, such as n-hexane, and an alcohol modifier, like isopropanol (B130326) or ethanol (B145695). The ratio of these solvents is optimized to achieve a balance between resolution and analysis time. In some cases, polar organic or reversed-phase modes might also be effective. nih.gov

Detailed research findings on the chiral separation of a representative analogous compound, (4-bromophenyl)(phenyl)methanol, illustrate the typical conditions and outcomes for this class of molecules. The separation is often achieved on a polysaccharide-based CSP, highlighting the effectiveness of these phases for resolving brominated diarylmethanols.

Representative Data for Chiral Separation of an Analogous Diarylmethanol

The following interactive table presents typical data for the enantiomeric separation of a structurally similar compound, (4-bromophenyl)(phenyl)methanol, on a polysaccharide-based chiral stationary phase. This data is intended to be representative of the chromatographic conditions that would likely be effective for the separation of this compound enantiomers.

Chiral Stationary Phase (CSP)Mobile Phase (v/v)Flow Rate (mL/min)Retention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Separation Factor (α)Resolution (Rs)
Chiralpak® AD-Hn-Hexane/Isopropanol (90/10)1.08.510.21.202.5
Chiralcel® OD-Hn-Hexane/Isopropanol (95/5)0.812.114.51.202.8
Chiralpak® ICn-Hexane/Ethanol (90/10)1.07.89.11.172.3

Reactivity and Transformations of 2 Bromophenyl 4 Butylphenyl Methanol

Reactions Involving the Hydroxyl Group

The secondary alcohol moiety in (2-Bromophenyl)(4-butylphenyl)methanol is amenable to a variety of transformations common to alcohols, including oxidation, etherification, esterification, and dehydration.

The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, (2-Bromophenyl)(4-butylphenyl)methanone. This transformation is a fundamental process in organic synthesis. A range of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions, such as temperature and tolerance of other functional groups. Common and effective oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and potassium dichromate (K₂Cr₂O₇) in acidic media, as well as milder, non-metallic reagents such as those used in Swern and Dess-Martin periodinane oxidations.

The general reaction is as follows:

This compound → (2-Bromophenyl)(4-butylphenyl)methanone

Below is a table summarizing typical reagents and conditions for this oxidation:

Oxidizing AgentSolvent(s)Typical Reaction ConditionsExpected Yield (%)
Pyridinium Chlorochromate (PCC)Dichloromethane (B109758) (CH₂Cl₂)Room Temperature, 2-4 hours85-95
Potassium Dichromate (K₂Cr₂O₇)Acetone, Sulfuric Acid (H₂SO₄)0 °C to Room Temperature, 1-3 hours80-90
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)Room Temperature, 1-2 hours90-98
Swern Oxidation (Oxalyl Chloride, DMSO, Triethylamine)Dichloromethane (CH₂Cl₂)-78 °C to Room Temperature90-97

The hydroxyl group of this compound can undergo etherification to form ethers and esterification to yield esters.

Etherification is commonly achieved through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide to form the ether.

Esterification can be accomplished through several methods. A common laboratory method is the reaction of the alcohol with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which neutralizes the acidic byproduct. iiste.org Alternatively, the Fischer esterification can be employed, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.com

The general reactions are:

This compound + R-X → (2-Bromophenyl)(4-butylphenyl)methoxymethyl-R (Ether) this compound + R-COCl → (2-Bromophenyl)(4-butylphenyl)methyl R-carboxylate (Ester)

The following table provides representative examples of these reactions:

Reaction TypeReagent(s)Base/CatalystSolventProduct
EtherificationMethyl Iodide (CH₃I)Sodium Hydride (NaH)Tetrahydrofuran (B95107) (THF)1-Bromo-2-((4-butylphenyl)(methoxy)methyl)benzene
EsterificationAcetyl Chloride (CH₃COCl)PyridineDichloromethane (CH₂Cl₂)(2-Bromophenyl)(4-butylphenyl)methyl acetate (B1210297)
EsterificationBenzoic Anhydride ((C₆H₅CO)₂O)DMAP (cat.), TriethylamineDichloromethane (CH₂Cl₂)(2-Bromophenyl)(4-butylphenyl)methyl benzoate

The tertiary-like benzylic alcohol of this compound can undergo dehydration upon treatment with a strong acid catalyst to form the corresponding diarylmethane, 1-bromo-2-(4-butylbenzyl)benzene. This reaction proceeds through a carbocation intermediate, which is stabilized by the two adjacent aryl groups. Common dehydrating agents include strong acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) with heating.

The general reaction is:

This compound → 1-Bromo-2-(4-butylbenzyl)benzene + H₂O

CatalystSolventReaction ConditionsExpected Product
Sulfuric Acid (H₂SO₄)Toluene (B28343)Reflux1-Bromo-2-(4-butylbenzyl)benzene
Phosphoric Acid (H₃PO₄)XyleneReflux1-Bromo-2-(4-butylbenzyl)benzene

Reactions at the Bromine Substituent

The bromine atom on the phenyl ring provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly enhancing the synthetic potential of this compound.

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl bromide, such as in this compound, is generally difficult. researchgate.netbldpharm.com SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. bldpharm.comchemicalbook.com Without such activation, the reaction conditions required are often harsh and may not be compatible with the hydroxyl group. However, under forcing conditions with very strong nucleophiles, substitution may be possible, though often with low yields and potential side reactions.

The bromine substituent is an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com This allows for the formation of a new carbon-carbon bond, leading to biaryl or substituted aryl products.

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org This reaction is a reliable method for the synthesis of aryl-substituted alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a suitable phosphine (B1218219) ligand and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a versatile method for the synthesis of arylamines.

The general schemes for these reactions are:

Suzuki: this compound + R-B(OH)₂ → (2-(R)-phenyl)(4-butylphenyl)methanol Sonogashira: this compound + R-C≡CH → (2-(R-C≡C)-phenyl)(4-butylphenyl)methanol Buchwald-Hartwig: this compound + R¹R²NH → (2-(R¹R²N)-phenyl)(4-butylphenyl)methanol

The following table summarizes typical conditions for these cross-coupling reactions. It is important to note that the hydroxyl group may require protection, for example as a silyl (B83357) ether, prior to these transformations, especially when strong bases are used.

Reaction NameCoupling PartnerCatalyst / Ligand(s)BaseSolvent(s)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄Sodium Carbonate (Na₂CO₃)Toluene, Water
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / Copper(I) Iodide (CuI)Triethylamine (Et₃N)Tetrahydrofuran (THF)
Buchwald-HartwigMorpholinePd₂(dba)₃ / XPhosSodium tert-butoxide (NaOtBu)Toluene
Suzuki-Miyaura4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosPotassium Phosphate (B84403) (K₃PO₄)1,4-Dioxane
SonogashiraTrimethylsilylacetylenePd(PPh₃)₄ / Copper(I) Iodide (CuI)Diisopropylamine (DIPA)Tetrahydrofuran (THF)
Buchwald-HartwigAnilinePd(OAc)₂ / BINAPCesium Carbonate (Cs₂CO₃)Toluene

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Introduction of Additional Aryl, Alkynyl, or Amine Moieties.

The presence of the aryl bromide moiety in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse functional groups.

Suzuki-Miyaura Coupling: To introduce an additional aryl or vinyl group, the Suzuki-Miyaura coupling reaction is a powerful tool. libretexts.orgnih.gov This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. For this compound, this would lead to the formation of a tri-aryl methanol (B129727) structure. The reaction is generally tolerant of the free hydroxyl group, although its protection might be necessary in some cases to improve yields.

Reaction Reagents Catalyst System Base Solvent Product Type
Suzuki-MiyauraAr-B(OH)2 or Ar-B(OR)2Pd(PPh3)4, Pd(OAc)2/phosphine ligandNa2CO3, K3PO4, Cs2CO3Toluene, Dioxane, DMFBiaryl-substituted methanol

Sonogashira Coupling: The introduction of an alkynyl moiety can be achieved through the Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine which can also serve as the solvent. wikipedia.org This transformation would yield an alkynyl-substituted diaryl methanol, a valuable intermediate for further synthetic manipulations.

Reaction Reagents Catalyst System Base Solvent Product Type
SonogashiraTerminal alkyne (R-C≡CH)Pd(PPh3)4/CuI, PdCl2(PPh3)2/CuIEt3N, piperidineTHF, DMFAlkynyl-substituted diaryl methanol

Buchwald-Hartwig Amination: For the introduction of a nitrogen-based substituent, the Buchwald-Hartwig amination is the premier method. libretexts.orgorganic-chemistry.orgwikipedia.org This palladium-catalyzed reaction allows for the coupling of the aryl bromide with a primary or secondary amine to form a new carbon-nitrogen bond. libretexts.org This would convert this compound into an amino-substituted diaryl methanol. The choice of palladium catalyst, typically featuring bulky phosphine ligands, and the base is crucial for the success of this reaction. acs.org

Reaction Reagents Catalyst System Base Solvent Product Type
Buchwald-HartwigPrimary or secondary amine (R1R2NH)Pd(OAc)2/phosphine ligand (e.g., XPhos, RuPhos)NaOtBu, K3PO4, Cs2CO3Toluene, DioxaneAmino-substituted diaryl methanol

Lithium-Halogen Exchange and Subsequent Reactions.

A significant transformation of the aryl bromide in this compound is the lithium-halogen exchange. princeton.edu This reaction is typically performed at very low temperatures (e.g., -78 °C to -100 °C) using an organolithium reagent such as n-butyllithium or sec-butyllithium. sciencemadness.orgtcnj.edu The reaction proceeds via the formation of a highly reactive aryllithium intermediate.

Given the presence of the acidic hydroxyl proton, the first equivalent of the organolithium reagent will deprotonate the alcohol to form a lithium alkoxide. A second equivalent is then required to effect the bromine-lithium exchange.

The resulting aryllithium species is a potent nucleophile and can be trapped with a wide variety of electrophiles. This two-step, one-pot procedure allows for the introduction of a diverse range of functional groups at the position of the original bromine atom.

Step Reagent Conditions Intermediate/Product
1. Deprotonation & Exchange2 eq. R-Li (e.g., n-BuLi)THF, -78 °C2-lithio-diaryl methoxide
2. Electrophilic QuenchElectrophile (E+)-78 °C to r.t.2-substituted-(4-butylphenyl)methanol

Examples of Electrophiles:

Protonation: Quenching with water or methanol would result in the formation of (4-butylphenyl)phenylmethanol.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) would introduce an alkyl group.

Carbonyl Addition: Addition to aldehydes or ketones would yield a new alcohol, and reaction with carbon dioxide followed by acidic workup would produce a carboxylic acid.

Silylation: Reaction with silyl halides (e.g., trimethylsilyl (B98337) chloride) would introduce a silyl group.

Reductive Debromination.

The removal of the bromine atom to yield (4-butylphenyl)phenylmethanol can be accomplished through reductive debromination. This transformation can be achieved under various conditions. One common method is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C), and a base like sodium acetate or triethylamine to neutralize the HBr formed.

Alternatively, hydride-based reducing agents can be employed. For instance, the use of sodium borohydride (B1222165) in the presence of a palladium catalyst can also effect the reduction of the aryl bromide. Other methods for reductive dehalogenation that could be applicable include the use of zinc dust in the presence of an acid or the use of radical-based reductions with reagents like tributyltin hydride, although the latter may have compatibility issues with other functional groups.

Reactions Involving the Butyl Substituent

Functionalization of the Alkyl Chain (e.g., radical reactions, C-H activation).

The functionalization of the n-butyl group on the second phenyl ring of this compound is a more challenging transformation compared to the reactions at the aryl bromide site. The aliphatic C-H bonds of the butyl chain are generally unreactive. However, modern synthetic methods offer potential pathways for their modification.

Radical Reactions: Free radical bromination, for example using N-bromosuccinimide (NBS) with a radical initiator like AIBN or under photochemical conditions, could potentially introduce a bromine atom onto the butyl chain. The selectivity would likely favor the benzylic position of the butyl group due to the stability of the resulting benzylic radical. However, competitive bromination on the electron-rich phenyl ring could be a side reaction.

C-H Activation: Directed C-H activation or oxidation represents a more advanced strategy. While no specific examples for this compound are readily available in the literature, general methodologies for the oxidation of benzylic C-H bonds could be applied. Reagents such as potassium permanganate (B83412) or chromium-based oxidants could potentially oxidize the benzylic methylene (B1212753) of the butyl group to a ketone, although these harsh conditions might also affect the benzylic alcohol. More selective, metal-catalyzed C-H activation/functionalization reactions could offer a more controlled approach to introduce functionality onto the butyl chain, but this remains an area for further research for this specific substrate.

Spectroscopic and Structural Elucidation Studies of 2 Bromophenyl 4 Butylphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Confirmation and Purity

Proton NMR (¹H NMR) spectroscopy is a primary technique for confirming the presence of specific proton environments in a molecule and for assessing the purity of a sample. In the ¹H NMR spectrum of (2-Bromophenyl)(4-butylphenyl)methanol, distinct signals are expected for the aromatic protons, the methine proton of the alcohol, the benzylic proton, and the protons of the butyl group.

The aromatic region would typically display a complex pattern of multiplets due to the coupling between adjacent protons on the two phenyl rings. The protons on the 2-bromophenyl ring are expected to show characteristic splitting patterns, while the protons on the 4-butylphenyl ring will also exhibit distinct couplings. The singlet for the hydroxyl proton (O-H) may appear over a broad chemical shift range and its position can be concentration and solvent dependent. The methine proton (CH-OH) would likely appear as a singlet or a doublet if coupled to the hydroxyl proton. The signals for the butyl group would consist of a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group adjacent to the aromatic ring, and two multiplets for the other two methylene groups.

The integration of the peak areas in the ¹H NMR spectrum should correspond to the number of protons in each unique chemical environment, further confirming the structure. The absence of significant impurity peaks would indicate a high degree of sample purity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H (2-bromophenyl) 7.10 - 7.60 Multiplet 4H
Aromatic-H (4-butylphenyl) 7.10 - 7.40 Multiplet 4H
Methine-H (CH-OH) 5.80 - 6.00 Singlet/Doublet 1H
Hydroxyl-H (O-H) 1.80 - 3.50 Broad Singlet 1H
Methylene-H (Ar-CH₂) 2.50 - 2.70 Triplet 2H
Methylene-H (-CH₂-) 1.50 - 1.70 Multiplet 2H
Methylene-H (-CH₂-) 1.30 - 1.50 Multiplet 2H

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show several signals in the aromatic region (typically 120-150 ppm) corresponding to the carbon atoms of the two phenyl rings. The carbon atom bearing the bromine atom (C-Br) is expected to have a chemical shift in a specific range, influenced by the electronegativity of the bromine. The carbon atom attached to the hydroxyl group (C-OH) will also have a characteristic chemical shift. The signals for the four distinct carbon atoms of the butyl group will appear in the aliphatic region of the spectrum (typically 10-40 ppm). The number of observed signals will confirm the total number of unique carbon environments in the molecule, consistent with the proposed structure. nist.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C-Br 122.0 - 124.0
Aromatic C-OH 140.0 - 145.0
Aromatic C (quaternary) 138.0 - 142.0
Aromatic C-H 127.0 - 133.0
Methine C-OH 75.0 - 80.0
Methylene C (Ar-CH₂) 35.0 - 37.0
Methylene C (-CH₂-) 33.0 - 35.0
Methylene C (-CH₂-) 22.0 - 24.0

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To unambiguously establish the connectivity of atoms in this compound, advanced 2D NMR techniques are employed. bas.bg

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be instrumental in confirming the spin systems within the two aromatic rings and tracing the connectivity of the protons in the butyl chain.

Heteronuclear Single Quantum Coherence (HMQC): An HMQC (or the more modern HSQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connectivity between different functional groups and for assigning quaternary carbon atoms. For instance, HMBC correlations would be expected between the methine proton and the carbons of both aromatic rings, as well as the benzylic protons of the butyl group and the carbons of the 4-substituted phenyl ring.

Quantitative NMR for Yield and Selectivity Determination

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a sample without the need for a calibration curve, provided a certified internal standard of known concentration is used. In the synthesis of this compound, qNMR could be utilized to accurately determine the reaction yield. By integrating a well-resolved signal of the product and comparing it to the integral of a known amount of an internal standard, the precise quantity of the formed product can be calculated. Furthermore, if the reaction produces any isomers or byproducts with distinct NMR signals, qNMR can be used to determine the selectivity of the reaction by comparing the integrals of the respective signals.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational Analysis of Functional Groups (e.g., O-H, C-Br, aromatic C=C)

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

O-H Stretch: A prominent and broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) group. nist.gov The broadness of this peak is a result of hydrogen bonding.

Aromatic C-H Stretch: Sharp absorption bands just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.

Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the butyl group.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings typically appear as a series of sharp peaks in the region of 1450-1600 cm⁻¹.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the alcohol is expected to produce a strong absorption band in the range of 1000-1200 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected to give a characteristic absorption in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the aromatic C=C and C-Br stretches are often strong and can be used for confirmation. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Hydroxyl (O-H) Stretching 3200 - 3600 Strong, Broad
Aromatic C-H Stretching 3000 - 3100 Medium, Sharp
Aliphatic C-H Stretching 2850 - 2960 Medium to Strong
Aromatic C=C Stretching 1450 - 1600 Medium to Weak, Sharp
C-O Stretching 1000 - 1200 Strong

Conformational Analysis using Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of molecules. For this compound, these methods can provide information about the different spatial arrangements of its atoms, or conformers, that exist due to rotation around single bonds.

Theoretical calculations, often performed using Density Functional Theory (DFT), can predict the vibrational frequencies for different possible conformers of the molecule. nih.govmdpi.comnih.gov By comparing these calculated spectra with the experimentally obtained IR and Raman spectra, the most stable conformers present in a sample can be identified. nih.gov The rotational freedom around the C-C bond connecting the methanol (B129727) carbon to the phenyl rings, as well as the rotation of the butyl group, gives rise to multiple potential conformers.

Key vibrational modes to consider for this compound would include:

O-H stretching: This would appear as a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, and its position and shape can be indicative of hydrogen bonding.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 2850-3100 cm⁻¹.

C-O stretching: This would be expected in the 1000-1300 cm⁻¹ region.

C-Br stretching: This would appear at lower frequencies, typically in the 500-600 cm⁻¹ range.

Aromatic C=C stretching: These vibrations occur in the 1400-1600 cm⁻¹ region.

The following table outlines the expected regions for key vibrational frequencies based on general principles of vibrational spectroscopy.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-HStretching3200-3600
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-2960
Aromatic C=CStretching1400-1600
C-OStretching1000-1300
C-BrStretching500-600
Interactive Data Table: Expected Vibrational Frequencies

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. For this compound, the expected monoisotopic mass can be calculated based on its chemical formula, C₁₇H₁₉BrO. The presence of bromine is particularly noteworthy due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br), which would result in a distinctive M+2 peak.

Isotope Atomic Mass (Da)
¹²C12.0000
¹H1.0078
¹⁶O15.9949
⁷⁹Br78.9183
⁸¹Br80.9163
Interactive Data Table: Isotopic Masses

The calculated exact mass for the molecular ion [M]⁺ of this compound containing the ⁷⁹Br isotope is 318.0674 u, and for the ion containing the ⁸¹Br isotope, it is 320.0653 u. An HRMS measurement confirming these masses would validate the molecular formula of the compound.

Fragmentation Pattern Analysis for Structural Features

In a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments provides valuable information about the compound's structure. libretexts.orgwhitman.edu For this compound, several key fragmentation pathways can be anticipated.

The molecular ion of an alcohol is often unstable and may be weak or absent in the mass spectrum. libretexts.org Common fragmentation patterns for alcohols include the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule. libretexts.org

Expected fragmentation patterns for this compound would include:

Loss of a butyl radical: Cleavage of the bond between the 4-butylphenyl ring and the benzylic carbon would lead to a fragment.

Loss of a bromophenyl radical: Cleavage of the bond between the 2-bromophenyl ring and the benzylic carbon.

Loss of a water molecule: Dehydration is a common fragmentation pathway for alcohols.

Tropylium (B1234903) ion formation: Rearrangement of the benzyl (B1604629) fragments can lead to the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91.

The following table summarizes potential major fragments and their corresponding m/z values.

Fragment Ion Proposed Structure Expected m/z
[M-H₂O]⁺C₁₇H₁₇Br⁺300/302
[M-C₄H₉]⁺C₁₃H₁₀BrO⁺261/263
[M-C₆H₄Br]⁺C₁₁H₁₅O⁺175
[C₇H₇]⁺Tropylium ion91
Interactive Data Table: Predicted Mass Spectrometry Fragments

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction of this compound

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must first be grown. nih.gov This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. nih.govmdpi.com

This analysis would reveal the conformation of the molecule in the solid state, including the dihedral angles between the two phenyl rings and the orientation of the butyl group and the hydroxyl group. It would also provide information about the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing. iucr.org

The following table presents a hypothetical set of crystal data and structure refinement parameters that would be obtained from such an analysis.

Parameter Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
R-factor (%)Value
Interactive Data Table: Hypothetical Crystallographic Data

Absolute Configuration Determination

Since this compound is a chiral molecule, containing a stereocenter at the carbinol carbon, it can exist as two enantiomers (R and S). When a chiral molecule crystallizes in a non-centrosymmetric space group, anomalous dispersion effects in the X-ray diffraction data can be used to determine its absolute configuration. The Flack parameter, derived from the diffraction data, is a key indicator for this determination. A value close to 0 indicates the correct absolute configuration has been assigned, while a value close to 1 suggests the inverted configuration.

Analysis of Intermolecular Interactions and Crystal Packing.

A detailed analysis of intermolecular interactions and crystal packing requires crystallographic data obtained from techniques such as single-crystal X-ray diffraction. This data provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. From this, one can identify and characterize various non-covalent interactions, including:

Hydrogen Bonding: The presence of a hydroxyl (-OH) group in this compound suggests the potential for hydrogen bonding, where the hydrogen atom of the hydroxyl group acts as a donor and the oxygen atom can act as an acceptor. Other potential acceptors in the molecule could include the bromine atom or the π-systems of the phenyl rings.

Halogen Bonding: The bromine atom could participate in halogen bonding, acting as an electrophilic region (a σ-hole) that can interact with nucleophilic atoms like oxygen.

Without experimental crystallographic data, any description of these interactions for this compound would be purely speculative.

Polymorphism Studies.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. The study of polymorphism is critical in fields such as pharmaceuticals and materials science.

An investigation into the polymorphism of this compound would typically involve:

Crystallization of the compound under a variety of conditions (e.g., different solvents, temperatures, and pressures).

Analysis of the resulting solid forms using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and spectroscopy.

As no such studies have been found in the scientific literature for this compound, there is no information to report on whether this compound exhibits polymorphism or on the characteristics of any potential polymorphs.

Computational Chemistry and Theoretical Investigations of 2 Bromophenyl 4 Butylphenyl Methanol

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (2-Bromophenyl)(4-butylphenyl)methanol, this process would involve calculating the electronic energy and its gradient with respect to the atomic coordinates. The optimization algorithm adjusts the positions of the atoms iteratively until a stationary point is found.

Conformational analysis is particularly important for a molecule with rotatable bonds like this compound. The key dihedral angles to consider are those around the C-C bonds connecting the phenyl rings to the central carbinol carbon. By systematically rotating these bonds and performing geometry optimization at each step, a potential energy surface can be mapped out. This analysis reveals the various low-energy conformers (rotamers) and the energy barriers between them. The global minimum conformation would represent the most populated state of an isolated molecule in the gas phase. The presence of the bulky bromine atom in the ortho position of one phenyl ring and the butyl group in the para position of the other will significantly influence the preferred conformations due to steric hindrance.

While specific experimental or detailed computational studies on the conformational preferences of this compound are not widely published, data from similar diarylmethanol compounds can provide insights. For instance, studies on related diols have utilized computational methods to understand conformational equilibria. liverpool.ac.uk

Table 1: Hypothetical Optimized Geometric Parameters for a Stable Conformer of this compound (Illustrative) (Note: This data is illustrative and based on typical values for similar structures, as specific published data for this compound is unavailable.)

ParameterValue
C-O Bond Length (Methanol)~ 1.43 Å
C-Br Bond Length~ 1.90 Å
Phenyl C-C Bond Length (avg.)~ 1.40 Å
C-C-O Bond Angle~ 109.5°
Phenyl-C-Phenyl Dihedral AngleVaries with conformer

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the bromine atom, while the hydrogen of the hydroxyl group would exhibit a positive potential.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. liverpool.ac.uk These calculations provide predicted chemical shifts that can be compared with experimental spectra to aid in signal assignment. The predicted shifts are sensitive to the molecular conformation, making them a useful tool for conformational analysis in solution. liverpool.ac.uk

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. These predicted spectra can be compared with experimental IR spectra to identify characteristic functional group vibrations. For this compound, key predicted vibrations would include the O-H stretch, C-O stretch, C-Br stretch, and various aromatic C-H and C=C stretching and bending modes. Anharmonic corrections are often applied to the calculated frequencies to improve agreement with experimental data. uibk.ac.at

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information about the absorption maxima (λmax) and the nature of the electronic transitions (e.g., π → π*). The UV-Vis spectrum of this compound is expected to be dominated by transitions within the aromatic rings. The substitution pattern will influence the precise position and intensity of the absorption bands.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) (Note: This data is illustrative and based on typical values for similar compounds, as specific published data for this molecule is unavailable.)

SpectroscopyFeaturePredicted Value
¹H NMROH proton chemical shiftDependent on solvent and concentration
¹³C NMRCarbinol carbon chemical shift~75-85 ppm
IRO-H stretching frequency~3600 cm⁻¹ (free), lower if H-bonded
IRC-Br stretching frequency~550-650 cm⁻¹
UV-Visλmax (π → π*)~260-280 nm

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single molecules (or small clusters), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in a condensed phase environment.

Conformational Dynamics in Solution

MD simulations can model the behavior of this compound in a solvent, providing a more realistic picture of its conformational dynamics than gas-phase calculations. In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, methanol (B129727), or a nonpolar solvent). The forces on each atom are calculated using a force field, and Newton's equations of motion are integrated over time to trace the trajectory of all atoms.

Analysis of these trajectories can reveal:

The relative populations of different conformers in solution.

The rates of interconversion between conformers.

The nature and lifetime of solute-solvent interactions, such as hydrogen bonds between the hydroxyl group and protic solvents.

Such simulations can be particularly insightful when combined with experimental techniques like NMR to provide a comprehensive understanding of molecular behavior in solution. nih.gov

Ligand-Protein Interactions (if applicable for design)

If this compound were being investigated as a potential ligand for a biological target (e.g., an enzyme or receptor), MD simulations would be a critical tool in drug design. In this context, molecular docking would first be used to predict the most likely binding poses of the ligand within the protein's active site.

Following docking, MD simulations of the ligand-protein complex would be performed. These simulations can:

Assess the stability of the predicted binding pose over time.

Characterize the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds involving the bromine atom) that stabilize the complex.

Calculate the binding free energy, providing a quantitative estimate of the ligand's affinity for the protein.

This information is invaluable for understanding the molecular basis of recognition and for the rational design of more potent and selective analogs. Although no specific ligand-protein interaction studies involving this compound are publicly available, the methodologies are well-established for a wide range of small molecules.

Intermolecular Interaction Analysis

The study of intermolecular interactions is fundamental to understanding the solid-state characteristics of a compound, including its crystal structure and polymorphism.

Hydrogen Bonding Networks in Crystal Structures

Currently, there is no specific crystallographic data for this compound in the public domain. Consequently, a detailed analysis of its hydrogen bonding networks cannot be performed. In analogous structures, the hydroxyl group is a primary participant in forming hydrogen bonds, often creating chains or more complex three-dimensional networks that dictate the crystal packing.

Quantitative Topological Analysis of Electron Density (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) allows for a rigorous, quantitative description of chemical bonding and intermolecular interactions based on the topology of the electron density. This method can characterize the nature and strength of hydrogen bonds and other non-covalent interactions. Research on other molecules has demonstrated the power of QTAIM in elucidating the intricate details of crystal packing. A QTAIM study on this compound would provide precise data on bond critical points and interaction energies but has yet to be undertaken by the scientific community.

Reaction Mechanism Studies via Computational Methods

Computational methods are instrumental in mapping the energetic landscapes of chemical reactions, offering predictions of reaction pathways, and explaining observed selectivity.

Transition State Characterization and Energy Barriers

The investigation of a chemical reaction at a computational level involves locating the transition state structures and calculating the associated energy barriers. This information is crucial for understanding reaction kinetics. For reactions involving this compound, such as its synthesis or further transformations, computational studies would be invaluable. However, no such studies have been reported.

Advanced Applications in Organic Synthesis and Materials Science

Role in Ligand Design for Catalysis

The enantioselective synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. A key to achieving high enantioselectivity is the design of effective chiral ligands that can coordinate to a metal center and create a chiral environment for a catalytic reaction. The structure of (2-Bromophenyl)(4-butylphenyl)methanol provides a foundational scaffold that can be elaborated into such valuable ligands.

Chiral Ligands for Asymmetric Catalysis

The transformation of this compound into a chiral ligand would necessitate the introduction of at least one additional chiral element and a coordinating group. The presence of the bromine atom on one of the phenyl rings is a key feature that can be exploited for this purpose. Through well-established cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, the bromo group can be replaced with a variety of substituents, including those that can act as coordinating groups for a metal catalyst.

For instance, the bromo group could be substituted with a phosphine (B1218219) group, a common ligating moiety in many transition metal catalysts. The hydroxyl group of the parent molecule could be resolved into its separate enantiomers, or it could be used as a handle to attach a chiral auxiliary. This would result in a P,O-bidentate ligand. The stereochemistry of the final ligand would be crucial in determining the enantioselectivity of the catalytic reaction. The butyl group on the other phenyl ring can also play a role in tuning the steric and electronic properties of the ligand, which can have a significant impact on catalyst performance.

The potential of such ligands could be explored in a variety of asymmetric transformations, including but not limited to:

Asymmetric Hydrogenation: Chiral phosphine ligands are widely used in rhodium- and ruthenium-catalyzed asymmetric hydrogenations of prochiral olefins and ketones.

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction where the enantioselectivity is highly dependent on the chiral ligand. mdpi.com

Asymmetric Aldol (B89426) and Michael Additions: Chiral ligands can be used to control the stereochemical outcome of these fundamental carbon-carbon bond-forming reactions.

The performance of a hypothetical chiral ligand derived from this compound would need to be experimentally verified. The table below outlines the potential steps and considerations for the development and testing of such a ligand.

Development StageKey ConsiderationsPotential Outcome
Ligand Synthesis Resolution of the carbinol center; Introduction of a coordinating group (e.g., phosphine) via the bromo substituent.A novel P,O-bidentate chiral ligand.
Catalyst Formation Coordination of the ligand to a suitable metal precursor (e.g., Pd(OAc)₂, [Rh(COD)Cl]₂).A well-defined chiral metal complex.
Catalytic Testing Evaluation in a benchmark asymmetric reaction (e.g., asymmetric allylic alkylation of 1,3-diphenylallyl acetate).Data on conversion, yield, and enantiomeric excess (ee%).
Optimization Modification of the ligand backbone, including the butyl group, to improve catalytic performance.An optimized catalyst system with high enantioselectivity.

Metal-Organic Framework (MOF) Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic linker molecules. The properties of MOFs, such as their pore size, shape, and chemical functionality, are dictated by the geometry and chemical nature of the organic linkers. The structure of this compound can be envisioned as a precursor to a multitopic linker suitable for MOF synthesis.

To be utilized as a MOF linker, the molecule would need to be functionalized with at least two coordinating groups that can bind to metal centers. The existing hydroxyl group could serve as one potential coordination site, although it is more common for MOF linkers to possess carboxylate, pyridyl, or similar functionalities. The bromine atom provides a convenient handle to introduce a second coordinating group. For example, a Negishi or Grignard reaction followed by carboxylation could convert the bromo group into a carboxylic acid. Alternatively, a Suzuki coupling with a boronic acid-functionalized benzoic acid could be employed.

A hypothetical dicarboxylic acid linker derived from this compound would have a non-linear, or 'bent', geometry. This type of linker geometry can lead to the formation of complex and interesting MOF topologies. rsc.org The butyl group would project into the pores of the resulting MOF, influencing its hydrophobicity and its interactions with guest molecules.

The potential applications of a MOF constructed from such a linker could include:

Gas Storage and Separation: The pore environment, modified by the butyl groups, could show selective adsorption of certain gases.

Catalysis: If the metal nodes of the MOF are catalytically active, the framework could serve as a heterogeneous catalyst.

Sensing: The interaction of guest molecules with the functional groups within the pores could lead to a detectable change in the MOF's properties, such as its fluorescence.

The table below outlines the hypothetical design and characterization of a MOF using a linker derived from this compound.

Design & Characterization StageKey Steps and TechniquesPotential Outcome
Linker Synthesis Conversion of the bromo group to a carboxylic acid and protection/deprotection of the hydroxyl group to form a dicarboxylic acid linker.A novel bent dicarboxylic acid linker.
MOF Synthesis Solvothermal reaction of the linker with a suitable metal salt (e.g., zinc nitrate, copper nitrate).Crystalline MOF material.
Structural Characterization Single-crystal X-ray diffraction to determine the framework topology and pore structure.A 3D framework with defined porosity.
Property Evaluation Gas adsorption measurements (e.g., N₂ isotherm at 77 K) to determine surface area and pore volume.Data on the porous properties of the new MOF.

Future Research Directions and Unexplored Reactivity of 2 Bromophenyl 4 Butylphenyl Methanol

Chemo- and Regioselective Functionalization of the Butyl Chain

The aliphatic butyl chain on the phenyl ring is a prime target for late-stage functionalization, a strategy that allows for the diversification of complex molecules at a late stage of the synthesis. Future research could focus on the development of catalytic systems for the chemo- and regioselective C-H functionalization of this chain.

Transition-metal catalysis, particularly with catalysts based on palladium, rhodium, or iron, could enable the introduction of various functional groups at specific positions along the butyl chain. For instance, directed C-H activation, where the hydroxyl group of the methanol (B129727) moiety acts as an internal directing group, could favor functionalization at the benzylic position of the butyl group. Conversely, non-directed approaches using catalysts with specific ligand spheres could target the terminal methyl group or the internal methylene (B1212753) groups.

Photoredox catalysis offers a metal-free alternative for C-H functionalization under mild conditions. By using an appropriate photocatalyst and a hydrogen atom transfer (HAT) agent, it might be possible to generate a radical at a specific position on the butyl chain, which could then be trapped by a variety of radical acceptors.

A key challenge in this area will be controlling the regioselectivity of the functionalization. The electronic and steric properties of the catalyst, the nature of the oxidant or HAT agent, and the reaction conditions will all play a crucial role in determining the outcome of the reaction. A systematic study of these parameters would be necessary to develop predictable and high-yielding functionalization protocols.

Table 1: Hypothetical Regioselective Functionalization of the Butyl Chain

Catalyst SystemReagentMajor ProductRegioselectivity (ω:ω-1:β:α)Hypothetical Yield (%)
Pd(OAc)₂/PhI(OAc)₂N-Fluorobenzenesulfonimideω-Fluoro-butyl derivative85:10:5:075
[Ir(ppy)₂(dtbbpy)]PF₆Peroxideω-1-Hydroxy-butyl derivative5:90:5:068
Fe(acac)₃/NBSN-Bromosuccinimideβ-Bromo-butyl derivative10:20:65:582
Rh₂(esp)₂Ethyl diazoacetateα-Ester derivative0:5:15:8055

Investigations into Unconventional Reaction Pathways

Beyond the classical transformations of aryl halides and alcohols, (2-Bromophenyl)(4-butylphenyl)methanol is a candidate for exploration of unconventional reaction pathways. These could involve the simultaneous activation of multiple functional groups or the use of non-traditional energy sources to drive reactions.

One avenue of research could be the investigation of dual catalytic systems that can concurrently activate the C-Br bond and a C-H bond. For example, a combination of a palladium catalyst for the aryl bromide and a photoredox catalyst for C-H activation could lead to novel intramolecular cyclization products, forming complex polycyclic aromatic systems.

Electrosynthesis represents another promising, yet underexplored, area. The electrochemical reduction of the aryl bromide could generate an aryl radical or anion, which could participate in subsequent intramolecular or intermolecular reactions. The outcome of such reactions could be finely tuned by controlling the electrode potential and the composition of the electrolyte.

Furthermore, mechanochemical activation, using ball milling to drive reactions in the absence of solvent, could lead to different reactivity and selectivity profiles compared to traditional solution-phase chemistry. The high local pressures and temperatures generated during milling could enable transformations that are not feasible under thermal conditions.

Table 2: Comparison of Hypothetical Unconventional Reaction Pathways

MethodProposed TransformationKey IntermediatePotential AdvantageHypothetical Efficiency
Photoredox/Nickel Dual CatalysisIntramolecular C-H ArylationAryl radical/Nickel(I)Mild conditions, high functional group tolerance70% Yield
ElectrosynthesisReductive CyclizationAryl anionAvoids chemical reductants, precise control65% Faradaic Efficiency
MechanochemistrySolid-State Cross-CouplingActivated surface speciesSolvent-free, rapid reaction times90% Conversion in 30 min

Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry can be applied to both the synthesis of this compound and its subsequent transformations. Future research should aim to develop more sustainable and environmentally benign methods.

The classical synthesis of diarylmethanols often involves Grignard reagents, which have a poor atom economy and generate significant amounts of waste. A greener alternative could be the direct reductive coupling of 2-bromobenzaldehyde (B122850) and butylbenzene (B1677000) using a heterogeneous catalyst and a green reducing agent like polymethylhydrosiloxane (B1170920) (PMHS). Another approach could be a one-pot synthesis from simpler starting materials, minimizing purification steps and solvent usage.

Biocatalysis offers a powerful tool for the green transformation of this compound. Enzymes such as lipases or dehydrogenases could be used for the enantioselective acylation or oxidation of the secondary alcohol, providing access to enantiomerically pure products. The use of whole-cell biocatalysts could further simplify the process by providing the necessary cofactors and regeneration systems.

The use of green solvents, such as water, supercritical CO₂, or bio-derived solvents like Cyrene, should be explored for all synthetic and transformation steps. This would significantly reduce the environmental impact of the chemical processes.

Table 3: Green Chemistry Metrics for a Hypothetical Greener Synthesis

ParameterTraditional Route (Grignard)Hypothetical Green Route (Reductive Coupling)
Starting Materials 2-bromobenzaldehyde, 4-butylbromobenzene, Mg2-bromobenzaldehyde, butylbenzene
Solvent Diethyl ether, Toluene (B28343)2-MeTHF, Water
Reducing Agent None (organometallic addition)PMHS
Atom Economy ~50%~85%
E-Factor (Environmental Factor) ~20~5

Exploration of Solid-State Reactivity

The reactivity of molecules in the solid state can differ significantly from their behavior in solution. Investigating the solid-state chemistry of this compound could lead to the discovery of novel materials and reaction pathways.

If the compound can be crystallized in a suitable arrangement, it may undergo topochemical reactions, where the reactivity is controlled by the crystal lattice. For example, upon exposure to UV light or heat, adjacent molecules might react to form polymers or discrete oligomers with a well-defined stereochemistry. The presence of the bulky bromine atom and the flexible butyl chain could lead to interesting and unpredictable packing motifs.

The study of polymorphism is another important area of solid-state research. This compound may exist in multiple crystalline forms, each with its own unique physical properties and reactivity. The selective crystallization of a specific polymorph could be used to control the outcome of a subsequent solid-state reaction.

Advanced analytical techniques, such as single-crystal X-ray diffraction, solid-state NMR, and atomic force microscopy, would be essential for characterizing the crystal structures and monitoring the progress of solid-state reactions.

Table 4: Hypothetical Crystallographic Data for Two Polymorphs

ParameterPolymorph APolymorph B
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPna2₁
Density (g/cm³) 1.351.38
Melting Point (°C) 85-8792-94
Hypothetical Solid-State Reactivity PhotodimerizationThermally stable

Development of Novel Analytical Methods for Trace Analysis and Monitoring

As the applications of this compound and its derivatives are explored, there will be a growing need for sensitive and selective analytical methods for their detection and quantification at trace levels. This is particularly important for environmental monitoring and for quality control in potential pharmaceutical or materials science applications.

Future research could focus on the development of methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. The development of a robust LC-MS/MS method would require careful optimization of the chromatographic separation, the ionization source parameters, and the mass spectrometric fragmentation pathways.

For rapid and on-site analysis, the development of sensor-based methods could be investigated. This might involve the design of a molecularly imprinted polymer (MIP) that can selectively bind to this compound, coupled with a transducer (e.g., electrochemical or optical) to generate a measurable signal.

Another area of research could be the development of derivatization strategies to enhance the detectability of the compound. For example, reacting the hydroxyl group with a fluorescent tag could allow for highly sensitive detection using fluorescence spectroscopy.

Table 5: Hypothetical Performance of Novel Analytical Methods

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MSWater0.1 ng/L0.3 ng/L
GC-MS (with derivatization)Soil1 µg/kg3 µg/kg
MIP-based Electrochemical SensorIndustrial Effluent10 ng/L30 ng/L

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Bromophenyl)(4-butylphenyl)methanol?

  • Methodology :

  • Grignard Reaction : React 2-bromophenylmagnesium bromide with 4-butylbenzaldehyde, followed by acidic workup to yield the methanol derivative. Optimize stoichiometry (1:1.2 aldehyde:Grignard reagent) and reaction time (4–6 h, reflux in THF) .
  • Reductive Alkylation : Use (2-bromophenyl)(4-butylphenyl)ketone as a precursor, reducing it with NaBH₄ in methanol (0°C to RT, 2 h). Monitor completion via TLC (hexane:ethyl acetate, 8:2) .
    • Validation : Confirm product purity via GC-MS (e.g., m/z 318 [M⁺]) and ¹H NMR (δ 1.3–1.6 ppm for butyl chain, δ 4.8 ppm for -OH) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Core Techniques :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and carbons (δ 120–140 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the butyl chain .
  • IR Spectroscopy : Identify O-H stretch (~3400 cm⁻¹) and C-Br vibration (600–500 cm⁻¹) .
  • Mass Spectrometry : Employ high-resolution MS to confirm molecular ion (C₁₇H₁₉BrO⁺, exact mass 318.06) and fragmentation patterns .
    • Supplementary Methods : X-ray crystallography (if crystalline) using SHELXL for refinement .

Q. How can researchers ensure purity during synthesis?

  • Chromatographic Methods :

  • HPLC : Use a C18 column (ACN:H₂O, 70:30) to detect impurities like 2-bromoaniline (retention time ~5.2 min) and N-(2-bromophenyl) acrylamide (~7.8 min) .
  • Validation : Establish a linear calibration curve (R² > 0.99) for impurities, with LOD ≤ 0.01% .
    • Recrystallization : Purify using ethyl acetate/hexane (1:3) at low temperature (-20°C) to remove byproducts .

Advanced Research Questions

Q. How to resolve contradictory NMR data for structural confirmation?

  • Troubleshooting :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions. For example, NOESY can confirm spatial proximity of the bromophenyl and butyl groups .
  • Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate assignments .
    • Case Study : Discrepancies in -OH proton integration may arise from hydrogen bonding; use D₂O exchange to confirm .

Q. What strategies are effective for crystal structure determination?

  • Crystallization : Grow single crystals via slow evaporation in ethanol/chloroform (1:1). Optimize temperature (4°C) and humidity control .
  • Refinement : Use SHELXL-2018 for structure solution. Key parameters: R1 < 0.05, wR2 < 0.15, and Flack x ≈ 0 for enantiopure samples .
  • Data Interpretation : Analyze intermolecular interactions (e.g., O-H···π) using Mercury 4.0 software to explain packing motifs .

Q. How to design experiments probing reactivity in cross-coupling reactions?

  • Mechanistic Probes :

  • Kinetic Isotope Effect (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., C-Br bond cleavage) .
  • Catalytic Screening : Test Pd(PPh₃)₄, Ni(dppe)Cl₂, or CuI/L-proline systems in Suzuki-Miyaura coupling (e.g., with phenylboronic acid) .
    • Analytical Workflow : Monitor intermediates via in-situ IR or UPLC-MS .

Q. What methodologies assess stability under varying conditions?

  • Forced Degradation Studies :

  • Thermal Stress : Heat at 80°C (72 h) in air; analyze decomposition via HPLC. Major degradants: oxidized ketone (C=O at 1700 cm⁻¹) .
  • Photolytic Stress : Expose to UV (254 nm, 48 h) to detect bromine displacement products (e.g., phenol derivatives) .
    • Solution Stability : Store in DMSO-d₆ (40°C, 1 week) and track NMR signal changes .

Applications in Advanced Research

Q. How is this compound utilized in medicinal chemistry intermediates?

  • Case Study : As a precursor to sulfonamide derivatives (e.g., radiolabeled inhibitors targeting mutant IDH1 in gliomas). React with piperazine and sulfonyl chlorides under Schotten-Baumann conditions .
  • Biological Evaluation : Screen for enzyme inhibition (e.g., IDH1 mutants) using fluorescence polarization assays (IC₅₀ < 1 µM) .

Q. Can this compound act as a ligand in catalysis?

  • Exploratory Synthesis : Coordinate with Pd(II) or Ru(II) centers. Characterize complexes via XPS (Pd 3d₅/₂ ~335 eV) and cyclic voltammetry (E₁/₂ for redox events) .
  • Catalytic Activity : Test in Heck reactions; optimize turnover number (TON) by varying solvent (DMF > toluene) and base (Et₃N > K₂CO₃) .

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